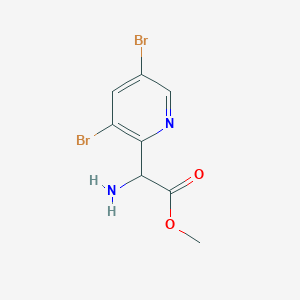
Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 3 and 5, an amino group at position 2, and a methyl ester group at the alpha position relative to the amino group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method starts with 2-amino-3,5-dibromopyridine, which is then reacted with methyl bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Hydrolysis: Carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine atoms and the amino group may facilitate binding to enzymes or receptors, leading to modulation of their activity . Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3,5-dibromopyridine: Lacks the ester group but shares the pyridine core and bromine substitutions.
Methyl 2-(5-bromopyridin-2-yl)acetate: Contains only one bromine atom and lacks the amino group.
2-Amino-3-bromopyridine: Contains only one bromine atom and lacks the ester group.
Uniqueness
Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine atoms and the amino group on the pyridine ring, along with the ester group, makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H8Br2N2O2 |
|---|---|
Peso molecular |
323.97 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate |
InChI |
InChI=1S/C8H8Br2N2O2/c1-14-8(13)6(11)7-5(10)2-4(9)3-12-7/h2-3,6H,11H2,1H3 |
Clave InChI |
KYJQDOQBPJUISO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=C(C=C(C=N1)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


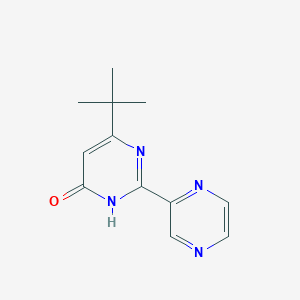

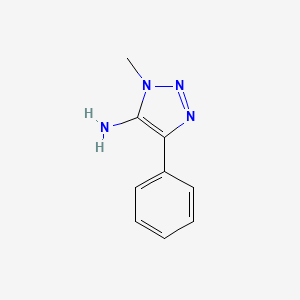

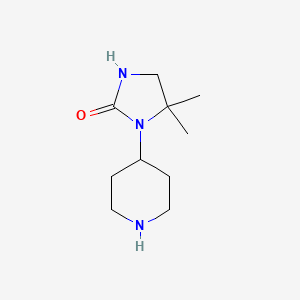


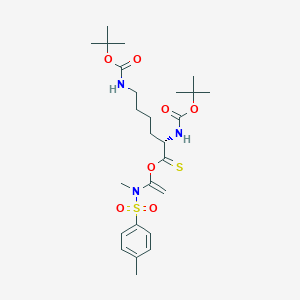
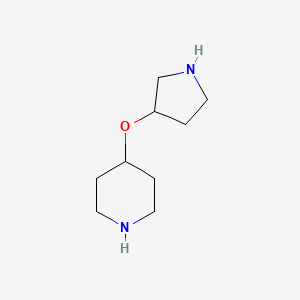
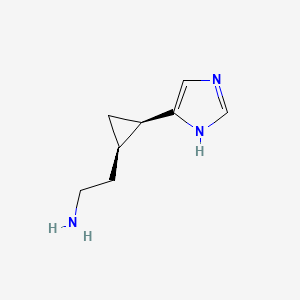
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)


